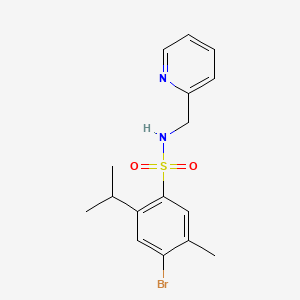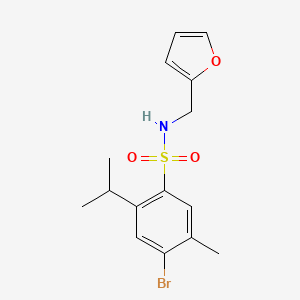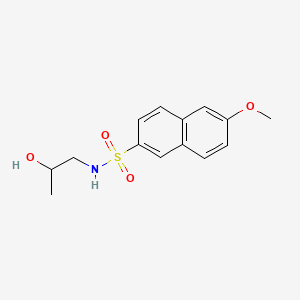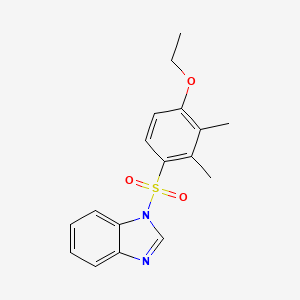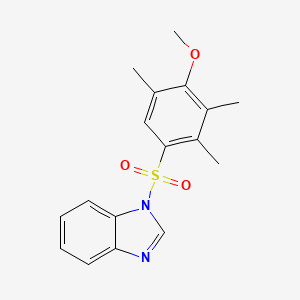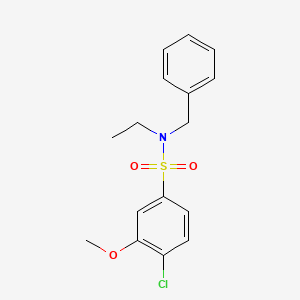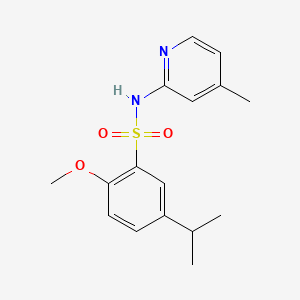
1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as BEME, and it has gained significant attention in scientific research due to its potential use in the development of novel drugs.
Wirkmechanismus
The mechanism of action of BEME involves the inhibition of various enzymes and receptors involved in cancer growth, inflammation, and neurological disorders. BEME has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. Furthermore, BEME has been found to modulate the activity of various neurotransmitters, including dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
Biochemical and Physiological Effects:
BEME has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, BEME has been found to improve cognitive function and reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BEME has several advantages for use in lab experiments. It is a cost-effective compound that is readily available and has a high yield. It also has a wide range of potential applications in various fields of research. However, BEME has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is essential to use appropriate safety measures when handling BEME in lab experiments.
Zukünftige Richtungen
There are several future directions for research on BEME. One potential direction is the development of BEME-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another direction is the investigation of the potential synergistic effects of BEME with other drugs or compounds. Additionally, further research is needed to determine the optimal dosage and administration of BEME for therapeutic purposes. Finally, more studies are needed to investigate the potential side effects of BEME and its long-term safety profile.
Conclusion:
In conclusion, BEME is a promising compound for scientific research due to its potential use in the development of novel drugs. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. BEME has a well-established synthesis method, and it has several advantages for use in lab experiments. However, further research is needed to determine the optimal dosage and administration of BEME for therapeutic purposes, as well as its potential side effects and long-term safety profile.
Synthesemethoden
The synthesis of BEME involves the reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with piperazine in the presence of a base catalyst, followed by the addition of benzyl bromide. The reaction mixture is then stirred at room temperature, and the resulting product is purified using chromatography techniques. The yield of BEME is typically high, making it a cost-effective compound for research purposes.
Wissenschaftliche Forschungsanwendungen
BEME has been extensively studied for its potential use in the development of drugs for various medical conditions. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. BEME has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, BEME has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
1-benzyl-4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-3-17-9-10-19(25-2)20(15-17)26(23,24)22-13-11-21(12-14-22)16-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHVAFSAJGEEGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]morpholine](/img/structure/B604803.png)
![1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604804.png)
